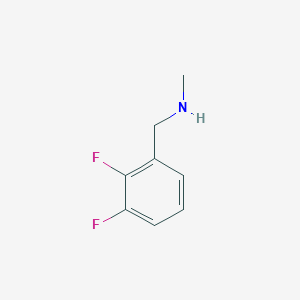

N-Methyl-2,3-difluorobenzylamine

描述

Contextualization within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in a molecule can influence factors such as acidity, basicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine atoms, as seen in N-Methyl-2,3-difluorobenzylamine, is a common tactic in medicinal chemistry to enhance the properties of a drug candidate. The difluorobenzyl moiety, for instance, is known to improve metabolic stability and lipophilicity, which can be advantageous for the design of bioactive compounds. chem960.com

The carbon-fluorine bond is exceptionally strong, which can protect adjacent parts of a molecule from metabolic degradation, a process that can inactivate a drug in the body. This enhanced stability is a primary reason for the increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals.

Significance of Benzylamine (B48309) Derivatives in Synthetic Chemistry

Benzylamine and its derivatives are a well-established class of compounds with broad utility in organic synthesis. They serve as precursors to a wide array of chemical structures, including pharmaceuticals, agrochemicals, and materials. The amine group in benzylamines is a versatile functional group that can readily undergo various chemical transformations, such as alkylation, acylation, and condensation reactions. This reactivity allows for the construction of more complex molecular architectures.

Furthermore, the benzyl (B1604629) group itself can be a useful protecting group for amines, as it can be cleaved under specific conditions. This allows chemists to perform reactions on other parts of the molecule without affecting the amine, and then restore the amine functionality when needed.

Overview of Research Trajectories for this compound

While specific, detailed research applications for this compound are not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Given its status as a fluorinated benzylamine, its primary application lies as a versatile intermediate in the synthesis of novel compounds in the following areas:

Pharmaceuticals: The compound's difluorinated phenyl ring and secondary amine handle make it an attractive starting material for the synthesis of new drug candidates. The fluorine atoms can enhance metabolic stability and target binding, while the amine allows for the attachment of various pharmacophores.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often benefits from the inclusion of fluorine to improve efficacy and environmental persistence. This compound could serve as a key building block for new agrochemical products.

Materials Science: The unique electronic properties conferred by the fluorine atoms could make derivatives of this compound of interest in the development of specialty polymers, liquid crystals, or other advanced materials.

The secondary amine functionality of this compound allows for its incorporation into a wide range of molecular scaffolds, enabling the exploration of new chemical space in these and other fields of research. chem960.com

| Property | Value |

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.16 g/mol |

| CAS Number | 906645-41-8 |

| Boiling Point | 171.7±25.0 °C at 760 mmHg |

| LogP | 2.075 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

This data is computationally derived or estimated. chem960.com

Structure

3D Structure

属性

IUPAC Name |

1-(2,3-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNAPHQFPYXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655749 | |

| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906645-41-8 | |

| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl 2,3 Difluorobenzylamine and Its Precursors

Advanced Synthetic Routes to 2,3-Difluorobenzylamine (B1301615)

The generation of 2,3-difluorobenzylamine is a critical first stage, for which several synthetic avenues have been explored. These methods primarily focus on the introduction of the aminomethyl group onto the 2,3-difluorinated benzene (B151609) ring.

Catalytic Reduction of 2,3-Difluorobenzonitrile

A prominent method for the synthesis of 2,3-difluorobenzylamine is the catalytic reduction of 2,3-difluorobenzonitrile. This process involves the conversion of the nitrile functional group into a primary amine through the addition of hydrogen. The reaction is typically carried out in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include Raney nickel and Raney cobalt. The reaction is generally performed under hydrogen pressure, often in a non-polar solvent such as hexane (B92381) or toluene (B28343). rsc.org The efficiency of the reduction is influenced by both temperature and pressure. For instance, a hydrogen pressure of at least 10 kg/cm ² is often preferred to ensure a reasonable reaction rate and yield, with pressures ranging from 20 to 100 kg/cm ² being particularly effective. rsc.org The reaction temperature is also a critical parameter, typically maintained between 80°C and 170°C to facilitate the reaction without promoting side reactions that could decrease the purity of the final product. rsc.org

| Catalyst | Solvent | Pressure ( kg/cm ²) | Temperature (°C) |

| Raney Nickel | Toluene | 20-100 | 100-150 |

| Raney Cobalt | Hexane | 20-100 | 100-150 |

This table presents typical conditions for the catalytic reduction of fluorinated benzonitriles.

Multi-step Preparations involving Halogenation and Amination

Multi-step synthetic sequences offer an alternative route to 2,3-difluorobenzylamine, often starting from more readily available precursors. One such approach could involve the halogenation of a suitable difluorinated aromatic compound followed by an amination step. For example, a synthetic pathway could be envisioned starting from 1,2-difluorobenzene (B135520).

A plausible, though not explicitly detailed for this specific isomer in the searched literature, multi-step synthesis could involve the formylation of 1,2-difluorobenzene to produce 2,3-difluorobenzaldehyde (B42452). A patented method for the synthesis of 2,3-difluorobenzaldehyde involves the reaction of 1,2-difluorobenzene with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). This is then followed by reductive amination of the resulting aldehyde. In this two-step process, the aldehyde is reacted with an ammonia (B1221849) source and a reducing agent to yield the desired primary amine.

Chemo- and Regioselective Approaches to Fluoro-substituted Benzylamines

The synthesis of specifically substituted fluoro-benzylamines relies on chemo- and regioselective reactions to ensure the correct placement of the fluorine and aminomethyl groups on the benzene ring. The inherent directing effects of the fluorine substituents on the aromatic ring play a crucial role in these synthetic strategies.

For instance, in the synthesis of 2,3-difluorobenzylamine, the starting material, such as 1,2-difluorobenzene, dictates the initial positions of the fluorine atoms. Subsequent reactions must be chosen carefully to introduce the aminomethyl group at the desired position without affecting the fluorine substituents or leading to isomeric impurities. The synthesis of 2,3-difluorobenzaldehyde from 1,2-difluorobenzene is an example of a regioselective formylation. The subsequent reductive amination is a chemoselective reaction that specifically reduces the imine intermediate without affecting the aromatic fluorine atoms.

N-Methylation Strategies for 2,3-Difluorobenzylamine

Once 2,3-difluorobenzylamine is obtained, the final step is the introduction of a methyl group onto the nitrogen atom to yield N-Methyl-2,3-difluorobenzylamine. Several established methods for the N-methylation of primary amines can be employed.

Reductive Amination Protocols

Reductive amination is a widely used and effective method for the N-methylation of primary amines. This one-pot reaction typically involves treating the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent.

A classic example of this is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.comambeed.com In this procedure, 2,3-difluorobenzylamine would be treated with excess formaldehyde and formic acid. The formaldehyde reacts with the primary amine to form an intermediate iminium ion, which is then reduced by formic acid to the N-methylated amine. wikipedia.orgnrochemistry.com A significant advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is often carried out in an aqueous solution and heated to drive the reaction to completion. nrochemistry.com

Alternatively, other reducing agents can be used in place of formic acid. Sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are common choices for the reductive amination of amines with formaldehyde. whilesciencesleeps.com The use of these reagents can often be performed under milder conditions than the traditional Eschweiler-Clarke reaction.

| Reagents | Reducing Agent | Typical Conditions |

| Formaldehyde, Formic Acid | Formic Acid | Aqueous solution, heated |

| Formaldehyde | Sodium Borohydride | Methanol (B129727), room temperature |

| Formaldehyde | Sodium Cyanoborohydride | Methanol, pH control |

This table outlines common reagent combinations for reductive amination-based N-methylation.

Alkylation Reactions Utilizing Methylating Agents

Direct alkylation of 2,3-difluorobenzylamine with a methylating agent is another potential route to the desired product. This approach involves the nucleophilic attack of the primary amine on an electrophilic methyl source.

A common methylating agent for this purpose is methyl iodide (CH₃I) . The reaction of a primary amine with methyl iodide can lead to the formation of the secondary amine. libretexts.org However, a significant drawback of this method is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of methyl iodide to form the tertiary amine and even a quaternary ammonium salt. libretexts.org Controlling the reaction to selectively produce the secondary amine can be challenging and may result in a mixture of products. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, predominantly via the reductive amination of 2,3-difluorobenzaldehyde with methylamine (B109427), is highly dependent on the careful optimization of several reaction parameters to maximize yield and purity. Key variables include the choice of reducing agent, catalyst, solvent, temperature, and pressure.

Reducing Agents: A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common, mild, and cost-effective choice. ias.ac.in For enhanced reactivity and selectivity, particularly in cases where the intermediate imine is sluggish to reduce, stronger or more specialized hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used. acsgcipr.org Catalytic hydrogenation (H₂) over a metal catalyst (e.g., Pd, Pt, Ni) represents another major pathway, often considered a greener alternative. acsgcipr.orgfrontiersin.org

Catalysts: In catalytic hydrogenations, the choice of metal and support is critical. Palladium on carbon (Pd/C) is a workhorse catalyst for this type of reaction. However, other systems, such as platinum or gold-based catalysts, have been shown to be highly effective, sometimes offering superior selectivity. frontiersin.orgresearchgate.net For hydride reductions, an acid catalyst is often added to facilitate the initial formation of the imine from the aldehyde and amine. organic-chemistry.org

Solvents: The solvent must be compatible with the chosen reducing agent and capable of dissolving the reactants. Alcohols like methanol or ethanol (B145695) are frequently used for borohydride reductions. researchgate.net For catalytic hydrogenations, a range of solvents from alcohols to non-polar aromatic solvents like toluene may be suitable, depending on the specific catalyst system. researchgate.net

Temperature and Pressure: Reductive aminations with hydride reagents are often conducted at or below room temperature. In contrast, catalytic hydrogenations may require elevated temperatures and pressures of H₂ gas to achieve reasonable reaction rates, typically ranging from ambient pressure to 30 bar or higher. researchgate.net

The interplay of these factors is crucial for optimizing the reaction. For instance, a study on the reductive amination of various aldehydes demonstrated that catalyst loading and solvent choice significantly impact conversion and yield. researchgate.net The following table illustrates a hypothetical optimization study for the synthesis of this compound, based on established principles for similar reactions.

Table 1: Representative Optimization of Reductive Amination for this compound Synthesis This table is a representative example based on general principles of reductive amination and does not represent actual experimental data.

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 65 |

| 2 | NaHB(OAc)₃ | Dichloromethane | 25 | 85 |

| 3 | H₂ (10 bar), 5% Pd/C | Ethanol | 50 | 92 |

| 4 | H₂ (10 bar), 5% Pt/C | Ethanol | 50 | 95 |

| 5 | H₂ (5 bar), Mn-based catalyst | Methanol | 120 | 83 |

Novel Synthetic Pathway Development and Mechanistic Insights

Beyond the conventional reductive amination, research into novel synthetic methodologies focuses on improving efficiency, safety, and sustainability. This includes the exploration of green chemistry principles, the application of flow chemistry for scalable production, and considerations for stereoselective synthesis where applicable.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. Key areas of focus include the use of benign catalysts, solvent-free conditions, and atom-economical routes.

One promising approach is the use of non-toxic, recyclable catalysts. For example, thiamine (B1217682) hydrochloride (Vitamin B1) has been demonstrated as an effective and environmentally friendly catalyst for the reductive amination of aldehydes under solvent-free conditions. tandfonline.com This method avoids the use of hazardous metal catalysts and toxic solvents, aligning with green chemistry ideals. Similarly, molecular iodine has been reported as a highly efficient catalyst for reductive amination using a Hantzsch ester as a mild hydride source, again avoiding harsh reagents and metal catalysts. tsijournals.com

Another green strategy is the direct reductive amination of carboxylic acids, which are abundant feedstocks. Heterogeneous catalysts, such as a platinum-molybdenum system on alumina (B75360) (Pt–Mo/γ-Al₂O₃), have been developed to facilitate this transformation, providing a sustainable route to alkylamines. rsc.org This would involve the direct reaction of 2,3-difluorobenzoic acid with methylamine and a hydrogen source.

General green criteria for reductive amination include: acsgcipr.org

Preferential use of catalytic hydrogenation (H₂) over stoichiometric hydride reagents.

Minimization of H₂ pressure.

Optimization of stoichiometry to avoid large excesses of reagents.

Selection of reagents with lower mass intensity, such as preferring NaBH₄ over borohydrides with larger counter-ions or ligands.

Avoidance of dehydrating agents where possible, with azeotropic drying being a preferred alternative.

Flow Chemistry Applications for Scalable Production

For the large-scale industrial production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry systems, where reagents are pumped through a reactor, allow for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.netacs.org

The synthesis of amines has been successfully translated to flow systems. For instance, the selective synthesis of primary, secondary, and tertiary amines via catalytic hydrogenation of nitriles has been demonstrated in a continuous-flow setup using packed-bed reactors. researchgate.net This approach could be adapted for the reductive amination of 2,3-difluorobenzaldehyde. A solution of the aldehyde and methylamine could be mixed with a hydrogen stream and passed through a heated column packed with a heterogeneous catalyst (e.g., Pd/C or Pt/C). The product would emerge continuously from the reactor, allowing for in-line purification.

The benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Better management of reaction exotherms and the ability to use high pressures and temperatures more safely.

Increased Efficiency: Reduced reaction times, from hours in batch to minutes in flow, and higher throughput.

Scalability: Production can be scaled up by running the system for longer periods or by using larger reactors, avoiding the challenges of scaling up batch reactors.

Automation: Flow systems are readily automated, allowing for precise control and monitoring of the reaction, leading to higher consistency and product quality.

Recent developments have showcased multi-step syntheses of complex pharmaceutical molecules in continuous flow, demonstrating the maturity of this technology for producing fine chemicals like this compound. acs.org

Stereoselective Synthesis of this compound Isomers

The topic of stereoselective synthesis is not applicable to this compound. The molecule is achiral, meaning it is superimposable on its mirror image and does not exist as different stereoisomers (enantiomers or diastereomers).

A molecule is chiral if it contains a stereocenter, which is typically a carbon atom bonded to four different groups. In the case of this compound, the benzylic carbon atom is bonded to a 2,3-difluorophenyl group, a nitrogen atom, and two hydrogen atoms. Since two of the substituents on the benzylic carbon are identical (hydrogen), it is not a stereocenter.

Furthermore, while the nitrogen atom is bonded to three different groups (a methyl group, a benzyl (B1604629) group, and a lone pair of electrons), and is therefore technically a chiral center, amines undergo rapid pyramidal inversion at room temperature. This rapid inversion interconverts the two would-be enantiomers, preventing their isolation as separate, stable isomers. Therefore, stereoselective synthesis is not a relevant consideration for the preparation of this compound.

Advanced Spectroscopic and Structural Elucidation of N Methyl 2,3 Difluorobenzylamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-Methyl-2,3-difluorobenzylamine, a combination of ¹⁹F, ¹H, and ¹³C NMR techniques, including two-dimensional methods, is essential for a complete assignment of its complex spectral data. While specific experimental data for this compound is not widely available in public research literature, chemical suppliers like BLD Pharm indicate the existence of such data, which typically includes NMR spectra. bldpharm.com

Elucidating Fluorine-19 (¹⁹F) NMR Chemical Shifts and Coupling Constants

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a precise fingerprint of the fluorine atoms' positions on the aromatic ring. In this compound, two distinct signals would be expected for the fluorine atoms at the C-2 and C-3 positions.

The chemical shifts would be influenced by the electronic effects of the adjacent fluorine atom and the N-methylbenzylamine substituent. Furthermore, significant through-bond coupling (J-coupling) would be observed between the two fluorine atoms (³JFF) and between each fluorine atom and the neighboring aromatic protons (³JHF and ⁴JHF). The magnitudes of these coupling constants are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the N-methyl (CH₃) protons. The aromatic region would be complex due to spin-spin coupling between the protons themselves and with the two fluorine atoms. Decoupling the ¹⁹F signals would simplify the proton spectrum, aiding in the initial assignments.

The ¹³C NMR spectrum would show signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine atoms, with the carbons directly bonded to fluorine (C-2 and C-3) exhibiting large one-bond C-F coupling constants (¹JCF). The signals for the benzylic carbon and the N-methyl carbon would also be identifiable.

A hypothetical ¹H and ¹³C NMR data table based on general knowledge of similar structures is presented below for illustrative purposes. Note: This data is not experimental and serves only as a representative example.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |

| N-CH₃ | ~2.5 | ~35 | s |

| CH₂ | ~3.8 | ~45 | t, J ≈ 1.5 Hz (coupling to NH) |

| NH | ~1.5 | - | br s |

| Ar-H4 | ~7.1-7.3 | ~125 | m |

| Ar-H5 | ~7.0-7.2 | ~120 | m |

| Ar-H6 | ~7.2-7.4 | ~128 | m |

| Ar-C1 | - | ~130 | d, J ≈ 5 Hz |

| Ar-C2 | - | ~150 | dd, ¹JCF ≈ 245 Hz, ²JCF ≈ 15 Hz |

| Ar-C3 | - | ~152 | dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz |

| Ar-C4 | - | ~125 | d, J ≈ 3 Hz |

| Ar-C5 | - | ~120 | s |

| Ar-C6 | - | ~128 | d, J ≈ 5 Hz |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily through two or three bonds. This would help to trace the connectivity of the protons within the aromatic ring and confirm the relationship between the NH and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the quaternary carbons (C-1, C-2, and C-3) by observing correlations from the aromatic and benzylic protons. It would also confirm the connection of the benzylic CH₂ group to the C-1 of the aromatic ring.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Characteristic Band Assignments and Functional Group Analysis

The FT-IR and Raman spectra of this compound would display characteristic vibrational modes corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (weak to medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2800 - 3000 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-F | Stretching | 1100 - 1400 (strong in IR) |

| CH₂/CH₃ | Bending | 1350 - 1470 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

The strong absorptions corresponding to the C-F stretching vibrations would be a prominent feature in the FT-IR spectrum. The presence of the N-H stretching band would confirm the secondary amine functionality. The combination of FT-IR and Raman data can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. For instance, the symmetric stretching of the aromatic ring is often more intense in the Raman spectrum.

Conformational Analysis via Vibrational Modes

The rotational freedom around the C-C and C-N single bonds in this compound can lead to the existence of different conformers in the gas phase or in solution. These different spatial arrangements of the atoms can give rise to subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation of the molecule. For example, the position and shape of the N-H and C-H stretching bands can be sensitive to the intramolecular environment and hydrogen bonding, providing clues about the preferred molecular geometry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments.

Fragmentation Pattern Analysis for Structural Confirmation

While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence based on the well-established fragmentation pathways of related N-methylbenzylamines. libretexts.org The primary fragmentation mechanism anticipated for this compound is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

Upon ionization, the molecule will form a molecular ion, [C8H9F2N]+•. The most likely fragmentation pathway is the loss of a hydrogen radical to form a stable iminium cation, or the cleavage of the benzylic C-N bond. The most probable and characteristic fragmentation, however, is the cleavage of the bond between the benzyl (B1604629) group and the methylene carbon, leading to the formation of a stable difluorotropylium cation or a substituted benzyl cation. Another significant fragmentation would be the loss of the methyl group from the nitrogen atom.

A proposed fragmentation pattern is detailed in the table below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 157 | [C8H9F2N]+• | C8H9F2N | Molecular ion |

| 156 | [C8H8F2N]+ | C8H8F2N | Loss of a hydrogen radical (H•) |

| 142 | [C7H6F2N]+ | C7H6F2N | Loss of a methyl radical (•CH3) |

| 127 | [C7H4F2]+• | C7H4F2 | Loss of methylamine (B109427) (CH3NH2) |

| 110 | [C6H4F2]+ | C6H4F2 | Further fragmentation of the difluorobenzyl cation |

Accurate Mass Determination for Elemental Composition

High-resolution mass spectrometry provides the exact mass of a molecule, which can be used to confirm its elemental composition. The molecular formula of this compound is C8H9F2N. chem960.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N).

The calculated monoisotopic mass of this compound is 157.0703 g/mol . chem960.com An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition of the compound.

| Property | Value |

| Molecular Formula | C8H9F2N |

| Theoretical Exact Mass | 157.0703 u |

| Monoisotopic Mass | 157.07030562 g/mol |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in publicly available literature, we can infer its likely solid-state characteristics by examining related structures, such as that of 2,3-difluorobenzylamine (B1301615).

Determination of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be influenced by a combination of van der Waals forces and weaker hydrogen bonding interactions. A key feature of fluorinated organic compounds is the potential for C-H···F intermolecular hydrogen bonds. In the case of this compound, the fluorine atoms on the benzene ring could act as hydrogen bond acceptors for hydrogen atoms from the methyl and methylene groups of neighboring molecules.

Conformational Preferences in the Crystalline State

In the solid state, the conformation of this compound will be dictated by the minimization of steric strain and the maximization of favorable intermolecular interactions. The molecule has two main rotatable bonds: the C-C bond between the benzene ring and the methylene group, and the C-N bond.

The orientation of the N-methyl group relative to the benzyl group will be a key conformational feature. It is likely that the molecule will adopt a staggered conformation to minimize steric repulsion between the methyl group and the difluorobenzyl group. Theoretical calculations on related N-methylfluoroamides have shown that different conformers (e.g., trans and gauche) can coexist, with their relative populations being influenced by the surrounding environment. rsc.org A similar conformational landscape could be expected for this compound in the solid state, with the crystal packing forces selecting for the most stable conformer or a limited set of conformers.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques can determine the enantiomeric purity of a sample.

This compound is an achiral molecule. purdue.edusketchy.combyjus.com A molecule is considered achiral if it possesses a plane of symmetry, which is an imaginary plane that divides the molecule into two identical halves. In the case of this compound, a plane of symmetry can be envisioned that passes through the nitrogen atom, the methyl group, and the C1 and C4 atoms of the benzene ring (assuming the benzyl group is oriented appropriately). Because the molecule is superimposable on its mirror image, it does not exist as a pair of enantiomers.

Therefore, chiroptical spectroscopy for the determination of enantiomeric purity is not applicable to this compound.

Computational Chemistry and Theoretical Studies of N Methyl 2,3 Difluorobenzylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are instrumental in determining the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For N-Methyl-2,3-difluorobenzylamine, a typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting bond lengths, bond angles, and dihedral angles would provide a precise model of the molecule's shape.

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to calculate various electronic properties. This includes the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, indicating where it is most likely to donate or accept electrons.

A hypothetical data table for optimized geometrical parameters of this compound, as would be generated by a DFT study, is presented below.

| Parameter | Value |

| C-N Bond Length (Å) | Data Not Available |

| C-F Bond Length (Å) | Data Not Available |

| N-CH3 Bond Length (Å) | Data Not Available |

| C-N-C Bond Angle (°) | Data Not Available |

| Aromatic Ring Dihedral Angles (°) | Data Not Available |

| Note: This table is illustrative and does not contain real data due to the absence of published research. |

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy calculations. For this compound, these methods would be crucial for:

Benchmark Energy Calculations: Providing a "gold standard" for the total electronic energy of the molecule.

Thermochemical Properties: Calculating properties such as the heat of formation and atomization energy with high precision.

Molecules with flexible bonds, such as the benzylamine (B48309) backbone of this compound, can exist in multiple spatial arrangements known as conformers. A thorough theoretical study would involve:

Systematic Conformer Search: Employing computational algorithms to identify all possible low-energy conformers.

Relative Stability Calculation: Using high-level quantum chemical methods to calculate the relative energies of these conformers. This would allow for the determination of the most stable conformer and the energy barriers between different conformations.

A hypothetical table showing the relative energies of different conformers is shown below.

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | Data Not Available |

| Conformer 3 | Data Not Available |

| Note: This table is illustrative and does not contain real data due to the absence of published research. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic properties and interactions.

MD simulations would allow for the exploration of how this compound behaves over time. This would involve:

Simulating Molecular Motion: Solving Newton's equations of motion for the atoms of the molecule, allowing for the visualization of its vibrations, rotations, and conformational changes.

Phase-Dependent Dynamics: Comparing the conformational dynamics in the gas phase (an isolated molecule) versus in a solvent. This would reveal how the environment influences the molecule's flexibility and preferred shapes.

Understanding how a molecule interacts with its surroundings is critical. MD simulations can be used to study:

Solvation Shells: Analyzing the arrangement of solvent molecules (e.g., water, methanol) around this compound to understand how it is solvated.

Intermolecular Interactions: Investigating the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its environment. This is particularly relevant for understanding its solubility and potential for interacting with other molecules in a biological or chemical system.

Reactivity Prediction and Mechanistic Modeling

Computational modeling offers a window into the intricate dance of electrons and nuclei that governs chemical reactions. By simulating reaction pathways and analyzing the energies of various molecular states, chemists can predict how a molecule like this compound is likely to react and the mechanisms by which these reactions will proceed.

At the heart of understanding any chemical reaction is the concept of the transition state—a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Transition state analysis is a computational technique used to locate and characterize these critical points on a potential energy surface.

For this compound, transition state analysis could be employed to investigate a variety of potential reactions. For instance, in an N-alkylation reaction, computational chemists would model the approach of an alkylating agent to the nitrogen atom. By calculating the energy of the system at various points along this reaction coordinate, they could identify the transition state structure and determine the activation energy of the reaction. A lower activation energy would imply a faster reaction rate. This analysis could also be extended to reactions involving the aromatic ring, such as electrophilic aromatic substitution, to predict the most likely pathways and the feasibility of such transformations under different conditions.

| Hypothetical Reaction | Potential Information from Transition State Analysis |

| N-Alkylation | Activation energy, geometry of the transition state, rate of reaction. |

| Electrophilic Aromatic Substitution | Preferred site of substitution, activation energies for different isomers, influence of fluorine substituents on reactivity. |

| Oxidation of the Amine | Energetics of single-electron transfer vs. hydrogen atom transfer mechanisms. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.comyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.orgyoutube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. libretexts.orgyoutube.comyoutube.com

In the case of this compound, the location and energy of these frontier orbitals would be of paramount importance in predicting its reactivity. The nitrogen atom, with its lone pair of electrons, is expected to contribute significantly to the HOMO. This would suggest that this compound would likely act as a nucleophile at the nitrogen center in reactions with electrophiles.

The difluorinated benzene (B151609) ring also plays a crucial role. The electron-withdrawing nature of the fluorine atoms would lower the energy of the HOMO, making the compound less nucleophilic than its non-fluorinated counterpart. The LUMO is expected to be distributed over the aromatic ring, and its energy would also be lowered by the fluorine substituents, making the ring more susceptible to nucleophilic aromatic substitution compared to benzene.

| Orbital | Predicted Location/Characteristics | Implication for Reactivity |

| HOMO | High electron density on the nitrogen atom. | The molecule is likely to act as a nucleophile at the nitrogen. |

| LUMO | Distributed over the difluorinated aromatic ring. | The aromatic ring may be susceptible to nucleophilic attack. |

Many chemical reactions can yield more than one product isomer. Computational chemistry provides powerful tools to predict which of these isomers will be preferentially formed, a concept known as selectivity.

Regioselectivity refers to the preference for reaction at one position over another. For this compound, a key question would be the regioselectivity of electrophilic aromatic substitution. While the fluorine atoms are deactivating, they are ortho-, para-directing. Computational modeling of the transition states for substitution at the different available positions on the ring (C4, C5, and C6) would reveal the lowest energy pathway and thus the most likely product.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. While this compound itself is not chiral, reactions involving this molecule could introduce new stereocenters. For example, if the nitrogen atom were to participate in a reaction that renders it a stereocenter, computational models could be used to predict which enantiomer or diastereomer would be the major product by calculating the energies of the diastereomeric transition states.

QSAR (Quantitative Structure-Activity Relationship) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govbiolscigroup.us While no specific QSAR studies on derivatives of this compound are publicly available, the methodology provides a framework for the rational design of new molecules with desired properties.

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., as enzyme inhibitors or receptor ligands) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). biolscigroup.us

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques. biolscigroup.us

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent or desirable compounds.

| QSAR Step | Description | Example for this compound Derivatives |

| Data Set | A collection of molecules with measured activity. | A series of analogs with different substituents on the aromatic ring. |

| Descriptors | Numerical representations of molecular structure. | Molecular weight, logP, HOMO energy, partial charges on atoms. |

| Modeling | Creating a mathematical equation linking descriptors to activity. | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Prediction | Using the model to estimate the activity of new compounds. | Predicting the inhibitory concentration (IC50) of a novel derivative before synthesis. |

Reactivity and Reaction Mechanisms of N Methyl 2,3 Difluorobenzylamine

Amination and Derivatization Reactions

Nucleophilic Reactivity of the Amine Functionality

The secondary amine group in N-Methyl-2,3-difluorobenzylamine possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. However, the strong electron-withdrawing inductive effect of the 2,3-difluorophenyl group reduces the electron density on the nitrogen atom compared to non-fluorinated analogues like N-methylbenzylamine. This decrease in basicity and nucleophilicity means that reactions involving the amine as a nucleophile may require more forcing conditions or stronger reagents to proceed efficiently. Despite this deactivation, the amine functionality remains a key site for synthetic transformations.

Acylation, Sulfonylation, and Alkylation Transformations

The nucleophilic nitrogen of this compound can readily participate in a variety of common derivatization reactions.

Acylation: The amine reacts with acylating agents such as acyl chlorides, acid anhydrides, or activated esters to form the corresponding N-acyl-N-methyl-2,3-difluorobenzylamines (amides). These reactions typically proceed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct. The formation of amides is a fundamental transformation used to install carbonyl functionalities.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. This reaction is a standard method for protecting the amine group or for introducing sulfonyl moieties into a molecule. The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a widely utilized and effective method, though the reactivity can be dependent on the nucleophilicity of the amine.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. However, selective mono-alkylation can be challenging due to the potential for overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Alternative methods, such as reductive amination or transition-metal-catalyzed N-alkylation with alcohols, can offer greater control and selectivity.

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic attack on the benzene (B151609) ring of this compound is directed by the three existing substituents: the activating -CH₂NHCH₃ group and the two deactivating fluorine atoms.

Directing Effects:

The -CH₂NHCH₃ group is an activating, ortho, para-director due to its electron-donating nature.

Fluorine atoms are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate lone-pair electrons through resonance, which stabilizes the cationic Wheland intermediate.

Predicted Regioselectivity: The combined influence of these groups determines the position of substitution.

The activating -CH₂NHCH₃ group at C1 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The fluorine at C2 directs to the C1, C3, and C5 positions, but C1 and C3 are already substituted.

The fluorine at C3 directs to the C2, C4, and C6 positions, but C2 is already substituted.

Both the activating group and the C3-fluorine direct towards the C4 and C6 positions. Therefore, electrophilic aromatic substitution is strongly predicted to occur at these two sites. Substitution at the C4 position is often favored over the C6 position due to reduced steric hindrance from the adjacent C1 substituent. This is supported by studies on analogous compounds like 2,3-difluorotoluene, where electrophilic bromination primarily yields the 4-bromo product. evitachem.com

| Position | Influence of -CH₂NHCH₃ (at C1) | Influence of Fluorine (at C2) | Influence of Fluorine (at C3) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 (para to C1) | Strongly Directing | Neutral | Directing | Highly Favored |

| C5 | Neutral | Directing | Neutral | Unlikely |

| C6 (ortho to C1) | Strongly Directing | Neutral | Directing | Favored (possible steric hindrance) |

Nucleophilic Aromatic Substitution (NAS) on the Fluorinated Ring

The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a strong nucleophile attacks the electron-deficient ring, displacing one of the fluorine atoms, which acts as a good leaving group.

The SNAr mechanism proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is enhanced by electron-withdrawing groups that can stabilize this negative charge. In this compound, both fluorine atoms activate the ring for attack. Studies on the analogous compound 1,2,3-trifluorobenzene show that nucleophilic substitution preferentially occurs at the C2 position, as the negative charge in the Meisenheimer intermediate is stabilized by two adjacent fluorine atoms. nih.govresearchgate.net By analogy, it is predicted that the fluorine at the C2 position of this compound would be more readily displaced by a nucleophile than the fluorine at the C3 position.

| Position of Attack | Leaving Group | Key Stabilizing Factors for Intermediate | Predicted Outcome |

|---|---|---|---|

| C2 | Fluorine | Inductive withdrawal from C3-Fluorine and C1-Substituent | More Probable Pathway |

| C3 | Fluorine | Inductive withdrawal from C2-Fluorine | Less Probable Pathway |

Transition Metal-Catalyzed Transformations

The C(sp²)–F bonds in this compound are generally strong and unreactive. However, they can be activated by transition metal complexes, enabling a range of synthetic transformations. ambeed.comacs.org This area of chemistry has seen significant development, providing methods for the functionalization of fluoroaromatics.

Potential transition metal-catalyzed reactions involving this compound include:

C–F Bond Functionalization: Catalysts based on palladium, nickel, or copper can facilitate the cross-coupling of aryl fluorides with various partners. This can involve the oxidative addition of the C–F bond to a low-valent metal center, followed by reductive elimination to form a new C–C, C–N, or C–O bond. This allows for the replacement of a fluorine atom with other functional groups.

Directed C–H Activation: The amine or a derivatized amide functionality can act as a directing group to facilitate the ortho-C–H activation of the aromatic ring. While the C6 position is sterically accessible, the electronic deactivation of the ring by the fluorine atoms might make this transformation challenging.

Although these transformations are mechanistically plausible, specific examples employing this compound as a substrate are not extensively documented in the literature, representing an area for potential future research.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies on the reactions of this compound are currently scarce in the scientific literature. Such studies are essential for a comprehensive understanding of the reaction mechanisms and for optimizing reaction conditions.

Kinetic investigations into the cyclopalladation of analogous N,N-dimethyl-4-fluorobenzylamine have been conducted to monitor the formation of intermediates and products over time using NMR spectroscopy acs.org. These studies help to elucidate the reaction pathways and the relative rates of different steps in the catalytic cycle acs.org. For instance, the observation of various palladium-substrate complexes provides evidence for a stepwise mechanism.

Thermodynamic analysis of related compounds can offer insights into the stability of reactants, intermediates, and products. For example, computational studies on fluorinated carboxylic acids have been used to determine their thermodynamic properties, such as enthalpies of formation and bond dissociation energies youtube.com. Similar computational approaches could be applied to this compound and its reaction intermediates to predict the feasibility and energetics of various reaction pathways.

The kinetic resolution of benzylamines via palladium(II)-catalyzed C-H cross-coupling has also been reported, providing a method for the preparation of chiral benzylamines chu-lab.org. Kinetic studies of such reactions are crucial for understanding the factors that control the enantioselectivity.

In the absence of specific experimental data for this compound, the following table provides a general overview of the types of kinetic and thermodynamic parameters that would be relevant to its reactivity studies.

Table 2: Relevant Kinetic and Thermodynamic Parameters for Reactivity Analysis

| Parameter | Description | Method of Determination | Relevance |

| Rate Constant (k) | A measure of the speed of a chemical reaction. | Spectroscopic monitoring (e.g., NMR, UV-Vis), chromatography. | Understanding reaction rates and optimizing reaction times. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plots (rate constants at different temperatures). | Provides insight into the energy barrier of the reaction. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Calorimetry, computational chemistry. | Determines if a reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder during a reaction. | Computational chemistry, analysis of temperature-dependent equilibrium constants. | Contributes to the overall spontaneity of a reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | ΔG = ΔH - TΔS | Determines the spontaneity of a reaction. |

This table outlines general parameters and methods. Specific values for this compound are not available in the reviewed literature.

Applications and Advanced Materials Research Utilizing N Methyl 2,3 Difluorobenzylamine As a Molecular Scaffold

Role as a Key Intermediate in Organic Synthesis

The utility of N-Methyl-2,3-difluorobenzylamine stems from its role as a foundational building block in organic synthesis. The secondary amine is a nucleophilic site amenable to a wide range of chemical transformations, allowing for the attachment of diverse functional groups and the extension of the molecular framework.

Scaffold for Complex Molecule Construction

The difluorobenzyl portion of this compound serves as a rigid and durable scaffold upon which intricate molecular architectures can be assembled. The strategic placement of two fluorine atoms on the aromatic ring influences the electronic properties of the molecule and can impart desirable characteristics to the final product. This scaffold is a starting point for multi-step syntheses aimed at producing complex target molecules. For instance, versatile building blocks in organic synthesis are often used to construct elaborate heterocyclic systems, such as 1,2,3-triazole derivatives, which are known for their stable and rigid planar structures and are frequently incorporated into drug molecules. researchgate.net Similarly, other synthetic protocols use functionalized starting materials to create complex products like phthalidyl sulfonohydrazones through the formation of new carbon-nitrogen bonds under mild conditions. nih.gov The this compound scaffold is well-suited for analogous synthetic strategies, enabling the construction of a new generation of complex chemical entities.

Design and Synthesis of Advanced Building Blocks

This compound is not only a direct precursor but also a platform for designing and synthesizing more elaborate, advanced building blocks. bldpharm.com By modifying the N-methylamino group or by functionalizing the aromatic ring through electrophilic substitution (where permitted by the existing fluorine atoms), chemists can generate a library of second-generation intermediates. These new building blocks, which retain the core difluorobenzyl motif, can be designed with specific reactive handles to facilitate their incorporation into larger molecules through various coupling chemistries. This modular approach is central to modern synthetic chemistry, allowing for the efficient and systematic creation of diverse molecular structures for screening and development in various applications.

Development of Functionalized Derivatives for Specific Applications

The derivatization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties, leading to the development of materials tailored for specific, high-value applications.

Modulators of Biological Targets (e.g., enzyme inhibitors, receptor ligands)

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The this compound scaffold is an attractive starting point for developing such modulators of biological targets.

Enzyme Inhibitors: Functionalized benzylamine (B48309) derivatives have been explored as inhibitors for various enzymes implicated in disease. For example, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective inhibitors of B-RafV600E kinase, a key target in certain human cancers like melanoma and colorectal cancer. nih.gov These compounds demonstrated strong anti-proliferative effects in cancer cell lines with the B-RafV600E mutation. nih.gov In a separate line of research, a novel inhibitor of the ALK5 receptor, a target for cancers and fibrotic diseases, was developed based on an N-(3-fluorobenzyl) core structure. nih.gov This compound showed potent inhibitory effects in cellular assays (IC₅₀ = 3.5 ± 0.4 nM) and good oral bioavailability in mice. nih.gov Other studies have identified N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com

| Target Enzyme | Derivative Class | Key Findings |

| B-RafV600E Kinase | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Potent inhibition with low nanomolar IC₅₀ values; selective against B-RafV600E mutation; significant in vivo antitumor efficacy in a mouse model. nih.gov |

| ALK5 Receptor | N-(3-fluorobenzyl)-1H-imidazol-2-amine derivative | Potent cellular inhibition (IC₅₀ = 3.5 ± 0.4 nM); moderate clearance and high oral bioavailability (F = 67.6%) in mice. nih.gov |

| Acetylcholinesterase (AChE) | N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Identified as the most potent and selective inhibitors of AChE within the series, with IC₅₀ values between 27.04–106.75 µM. mdpi.com |

| Nicotinamide N-methyltransferase (NNMT) | Tetrahydroisoquinoline-triazole derivatives | Certain derivatives with electron-withdrawing substituents showed inhibitory activity in the low micromolar range in both enzymatic and cell-based assays. mdpi.com |

Receptor Ligands: The N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the brain, is a significant target for treating neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. nih.govresearchgate.net Developing radioligands for PET imaging of NMDA receptors is an active area of research. nih.gov Structure-affinity relationship studies have been conducted on N-aryl-N′-methylguanidine derivatives, including those with trifluoromethylphenyl groups, to identify candidates with high affinity for the NMDA receptor's open channel state. nih.govresearchgate.net Furthermore, structural studies of related antagonists, such as ifenprodil, reveal that they bind at the interface between the GluN1 and GluN2B subunits of the NMDA receptor, providing a blueprint for the rational design of new, selective ligands. nih.gov The this compound scaffold represents a viable starting point for creating novel ligands targeting this and other important receptors.

Precursors for Fluoro-Containing Polymers and Materials

The unique properties imparted by fluorine can be translated from small molecules to macromolecules. Difluorobenzylamine derivatives can be used as monomers or functionalizing agents in the synthesis of advanced polymers. In one study, 3,4-difluorobenzylamine (B1330328) was used as a functionalizing agent in the synthesis of polyurea microcapsules. rsc.org The incorporation of this amine onto the shell of the microcapsules was part of a strategy to tune the surface properties and enhance the stability of the microcapsules, which are designed to carry a reactive isocyanate core. rsc.org This research demonstrates that fluorinated benzylamines can serve as key components in creating functional materials with high core content and tailored shell characteristics. rsc.org The principles shown can be extended to this compound for developing novel fluoro-containing polymers and composites.

| Functionalizing Agent | Core Material | Total Core Content (%) | Mean Microcapsule Size (μm) |

| None | HDI-trimer (48%) | 49 | 165 |

| 3,4-Difluorobenzylamine | HDI-trimer (66%), MDI-trimer (7%) | 73 | 115 |

| 3,4-Difluorobenzylamine + 2-Ethylhexylamine | HDI-trimer (66%), MDI-trimer (4%), Methyl benzoate (B1203000) (13%) | 83 | 61 |

Table based on data for synthesizing functionalized microcapsules. rsc.org

Ligands in Catalysis

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in homogeneous catalysis, prized for their strong bond with metal centers, leading to highly stable and active catalysts. liv.ac.uk These ligands offer advantages over traditional phosphines, including easier preparation and derivatization. liv.ac.uk The structure of this compound is suitable for conversion into novel NHC ligands. The introduction of fluoroalkyl groups onto NHC ligands is a known strategy to enhance the solubility of metal complexes in environmentally benign solvents like supercritical CO₂. liv.ac.uk Palladium complexes bearing such fluorinated NHC ligands have shown remarkable activity and longevity in important catalytic processes like the Heck and Suzuki coupling reactions. liv.ac.uk Therefore, derivatives of this compound could be used to synthesize advanced, highly stable, and potentially recyclable catalysts for a range of chemical transformations.

Strategies for Incorporating this compound into Advanced Materials

The unique molecular structure of this compound, characterized by the presence of a methyl group and two fluorine atoms on the benzylamine core, presents intriguing possibilities for its integration into advanced materials. These features can impart desirable properties such as altered hydrophobicity, improved thermal stability, and enhanced charge transport characteristics. The following sections explore potential strategies for its application, drawing analogies from research on similar difluorobenzylamine compounds.

Perovskite Solar Cell Applications (analogous to other difluorobenzylamines)

The field of perovskite solar cells (PSCs) has seen rapid advancements, yet challenges related to long-term stability and efficiency persist. A critical area of research involves the passivation of defects within the perovskite crystal lattice, which can act as recombination centers for charge carriers, thereby reducing device performance. Analogous difluorobenzylamine compounds have demonstrated significant promise in this regard.

For instance, research on 2,4-difluorobenzylamine (B110887) (FBA) has shown its effectiveness as a passivation agent for organolead halide perovskite films. nih.govacs.orgacs.org When used as a treatment, FBA can suppress defects and enhance the moisture resistance of the perovskite layer. nih.govacs.orgacs.org This improvement is attributed to the interaction between the amine group of the FBA and the perovskite, while the fluorinated phenyl ring contributes to a more hydrophobic surface, shielding the sensitive perovskite material from environmental degradation.

A study on carbon-based perovskite solar cells employing FBA as a passivation material reported a power conversion efficiency (PCE) of 17.6% along with good stability. nih.govacs.orgacs.org Density functional theory (DFT) calculations have further elucidated the mechanism, showing how FBA treatment can improve moisture stability. nih.govacs.org

Extrapolating from these findings, this compound could potentially serve a similar function. The presence of the methyl group on the nitrogen atom might further influence the electronic properties and binding affinity to the perovskite surface. The difluoro-substitution pattern on the benzene (B151609) ring is also expected to contribute to the hydrophobicity of the resulting material.

Table 1: Research Findings on Analogous Difluorobenzylamine in Perovskite Solar Cells

| Compound | Application | Key Findings | Reported Efficiency |

|---|

Polymer Chemistry and Microencapsulation (analogous to other difluorobenzylamines)

In polymer chemistry, the incorporation of fluorinated moieties is a well-established strategy for modifying surface properties, enhancing thermal stability, and improving chemical resistance. Microencapsulation, a process of enclosing a core material within a shell, often utilizes polymerization reactions at the interface of an emulsion. The properties of the resulting microcapsules are highly dependent on the chemistry of the shell.

Analogous research utilizing 3,4-difluorobenzylamine has demonstrated its utility in the synthesis of polyurea microcapsules. rsc.org In one study, 3,4-difluorobenzylamine was used as a modifying agent to functionalize the shell of microcapsules. rsc.org This resulted in well-separated microcapsules with a high core content of 73 wt%. rsc.org The incorporation of the difluorobenzyl group led to a homogeneous shell structure with uniformly distributed fluorine moieties, as confirmed by scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis. rsc.org The resulting modified shell exhibited increased hydrophobicity. rsc.org

Based on this analogy, this compound could be employed in a similar fashion. Its introduction during the interfacial polymerization process for producing microcapsules could lead to shells with tailored properties. The N-methyl group might affect the reactivity of the amine and the resulting polymer structure, potentially influencing the mechanical properties and permeability of the microcapsule shell.

Table 2: Research Findings on Analogous Difluorobenzylamine in Polymer Chemistry

| Compound | Application | Key Findings |

|---|

Impurity Profiling and Control in N Methyl 2,3 Difluorobenzylamine Production

Identification and Characterization of Process-Related Impurities

The manufacturing process of N-Methyl-2,3-difluorobenzylamine can introduce a variety of impurities, primarily stemming from starting materials, byproducts of the reaction, and subsequent reaction steps. A common synthetic route involves the reductive amination of 2,3-difluorobenzaldehyde (B42452) with methylamine (B109427). Another pathway is the reaction of 2,3-difluorobenzyl chloride with methylamine. Each route presents a unique impurity profile.

During the reductive amination of 2,3-difluorobenzaldehyde, potential impurities include unreacted starting materials like 2,3-difluorobenzaldehyde and byproducts such as 2,3-difluorobenzyl alcohol, which can form through the reduction of the aldehyde. Over-alkylation can lead to the formation of the tertiary amine, N,N-dimethyl-2,3-difluorobenzylamine. In the alternative synthesis using 2,3-difluorobenzyl chloride, residual starting material and the di-substituted product, bis(2,3-difluorobenzyl)amine, are potential process-related impurities.

The identification and characterization of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the structures of these minor components.

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Chemical Structure | Potential Origin |

| 2,3-Difluorobenzaldehyde |  | Unreacted starting material (Reductive Amination) |

| 2,3-Difluorobenzyl alcohol |  | Byproduct from reduction of 2,3-difluorobenzaldehyde |

| N,N-Dimethyl-2,3-difluorobenzylamine |  | Over-alkylation of methylamine |

| 2,3-Difluorobenzyl chloride |  | Unreacted starting material (Nucleophilic Substitution) |

| Bis(2,3-difluorobenzyl)amine |  | Di-substitution product |

Degradation Pathways and Stability Studies

To ensure the stability of this compound during storage and handling, forced degradation studies are conducted. These studies expose the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways.

Hydrolytic Degradation: The hydrolytic stability of this compound is assessed under acidic and basic conditions. While benzylamines are generally stable, extreme pH and elevated temperatures could potentially lead to the hydrolysis of the benzylic C-N bond, although this is generally considered a minor degradation pathway under typical storage conditions. scispace.com

Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of N-oxide derivatives or other oxidation products. The secondary amine is susceptible to oxidation.

Thermal Degradation: The thermal stability of this compound is evaluated by exposing it to high temperatures. Degradation pathways at elevated temperatures for amine derivatives can be complex and may involve fragmentation or polymerization. rsc.org

Photodegradation: Photostability studies are crucial, especially for fluorinated compounds. nih.gov Exposure to UV light can induce the cleavage of the C-F bond or other photochemical reactions, leading to the formation of various degradation products. nih.gov

The degradation products are identified and quantified using stability-indicating analytical methods, typically HPLC with diode-array detection (DAD) and mass spectrometry.

Analytical Method Development for Purity Assessment

A robust analytical method is essential for the routine quality control of this compound, allowing for the accurate quantification of the main component and its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

A reversed-phase HPLC method is often preferred for its versatility in separating a wide range of compounds. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com UV detection is suitable due to the aromatic nature of the molecule. sielc.com

Alternatively, a gas chromatography method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be developed. For volatile amines, a specific column like a CP-Volamine is often used. nih.gov Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity of the analytes. nih.govnih.gov

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmaguideline.comjespublication.comeuropa.eunih.gov The validation process includes demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 2: Exemplary HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH adjusted) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm) sielc.com |

| Injection Volume | 10 µL |

Table 3: Validation Parameters for the Analytical Method

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the main peak from all potential impurities and degradation products. Peak purity analysis should confirm no co-eluting peaks. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |

| Range | The range should cover the expected concentrations of the analyte and its impurities. |

| Accuracy | The recovery of the analyte spiked in a placebo should be within 98.0% to 102.0%. |

| Precision (Repeatability) | The relative standard deviation (RSD) for multiple preparations should be ≤ 2.0%. |

| Precision (Intermediate) | The RSD for analyses performed by different analysts on different days should be ≤ 2.0%. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |

Future Research Directions and Emerging Trends

Chemoinformatic and Machine Learning Approaches for Compound Discovery

The discovery and optimization of novel molecules are being revolutionized by the integration of chemoinformatics and machine learning. nih.gov These computational tools allow for the rapid screening of vast virtual libraries of compounds and the prediction of their physicochemical properties and biological activities, significantly accelerating the research and development process. icevirtuallibrary.com

For N-Methyl-2,3-difluorobenzylamine, future research will likely leverage machine learning models to explore its potential as a scaffold for new therapeutic agents. By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of this compound derivatives with their biological effects. nih.govnih.govmdpi.com Such models can predict the activity of novel, unsynthesized analogues, guiding synthetic efforts towards compounds with enhanced potency and selectivity. For instance, machine learning algorithms can analyze how modifications to the N-methyl group or the difluorobenzyl ring affect target binding, helping to design molecules with improved pharmacological profiles. youtube.com